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Compound of Interest
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Compound Name:
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Cat. No.: B189790

An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate as a Building Block in
Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-methoxybenzoate (CAS No. 17100-65-1) is a highly functionalized
aromatic compound that has emerged as a versatile building block in modern organic
synthesis. Its structure, featuring a sterically accessible bromine atom ortho to an electron-
withdrawing methyl ester and para to an electron-donating methoxy group, provides a unique
combination of reactivity and selectivity. This arrangement makes it an ideal substrate for a
variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of
complex molecular architectures. This guide provides a comprehensive overview of its
physicochemical properties, core reactivity, and applications in key synthetic transformations,
supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties

The fundamental properties of Methyl 2-bromo-4-methoxybenzoate are summarized below,
providing essential data for reaction planning and execution.
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Property Value Reference(s)
CAS Number 17100-65-1 [1]12]
Molecular Formula CoH9BrOs [1]

Molecular Weight 245.07 g/mol [2][3]

Physical Form Yellow Solid or Liquid [2]

Purity Typically =98% [2]

Storage Sealed in dry, room 2]

temperature

MGIYCRUAYQQSNL-
InChl Key [2]
UHFFFAOYSA-N

Core Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-4-methoxybenzoate is primarily centered on the
reactivity of the C-Br bond. This bond is susceptible to oxidative addition to a low-valent
palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This
allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2
position, a critical step in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp?)-C(sp?) bonds. Methyl 2-
bromo-4-methoxybenzoate readily participates in this reaction with various boronic acids and
esters.

Quantitative Data for Suzuki-Miyaura Coupling
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Coupling  Catalyst/ Solvent Condition . Referenc
. Base Yield
Partner Ligand System s e(s)
Pyridine-3- 1,4-
. Pd(PPhs)2 ] N2z purge,
boronic Na2COs Dioxane / N/A* [2]
) Clz heat
acid H20
2- Pd(acac)z /
Naphthylbo  CataCXium  N/A** Anisole 80°C,20h 61% [1]
ronic acid AeHI

*Yield not explicitly stated in the cited section, but the procedure is provided as a successful
transformation. **Base used in the CO generation step (DIPEA), not directly in the coupling
mixture.

Experimental Protocol: Suzuki Coupling with Pyridine-3-
boronic acid

This protocol is adapted from a documented procedure for the Suzuki coupling of Methyl 2-
bromo-4-methoxybenzoate.[2]

» Reaction Setup: In a suitable reaction vessel, combine Methyl 2-bromo-4-
methoxybenzoate (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate
(Na2COs, 2.0 equiv).

» Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

 Inert Atmosphere: Purge the vessel with a stream of inert gas (Nitrogen or Argon) for 15-20
minutes.

» Catalyst Addition: Add bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz, 0.025
equiv) to the mixture.

e Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the
reaction progress by TLC or LC-MS.
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o Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, producing substituted
anilines. While specific examples with Methyl 2-bromo-4-methoxybenzoate are not
prominently documented in the searched literature, its structure is highly amenable to this
transformation. The protocol below is a generalized procedure based on best practices for
electron-rich aryl bromides.[4][5]

. . : hwald- . o

Amine Catalyst / Condition Typical Referenc
) Base Solvent .
Partner Ligand s Yield e(s)
Primary/Se
Pdz(dba)s / Toluene or Good to
condary NaOtBu ) 80-110°C [4]
] XPhos Dioxane Excellent
Amine
, Pdz(dba)s / 100 °C, 8- _
Morpholine NaOtBu Toluene High [6]
Xantphos 16 h

Experimental Protocol: General Buchwald-Hartwig
Amination

o Catalyst Pre-formation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the
palladium precatalyst (e.g., Pd2(dba)s, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4
mol%), and the base (e.g., NaOtBu, 1.4 equiv).

» Reagent Addition: Add anhydrous toluene or dioxane, followed by Methyl 2-bromo-4-
methoxybenzoate (1.0 equiv) and the desired amine (1.2 equiv).
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» Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the
starting material is consumed (monitor by TLC or LC-MS).

o Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous
solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent

(e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter,
and concentrate. Purify the residue by flash column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp?)-C(sp) bonds by
coupling aryl halides with terminal alkynes. This reaction is crucial for synthesizing precursors
to pharmaceuticals and conjugated materials.

Juantitati for © hira Counli

Catalyst / o
Alkyne Condition . Referenc
Co- Base Solvent Yield
Partner s e(s)
catalyst
1-Ethynyl-
4- Pd(PPhs)a Room
EtsN DMF N/A* [7]
methylbenz  / Cul Temp.
ene

*A representative procedure is described in the patent, indicating a successful transformation.

Experimental Protocol: Sonogashira Coupling with 1-
Ethynyl-4-methylbenzene

This protocol is adapted from a representative procedure for Sonogashira couplings.[7]

» Reaction Setup: To a solution of Methyl 2-bromo-4-methoxybenzoate (1.0 equiv) in DMF,
add triethylamine (EtsN, 3.0 equiv).
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o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 equiv) and
copper(l) iodide (Cul, 0.05 equiv) to the mixture.

e Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.2 equiv) to the reaction mixture.

o Reaction: Stir the reaction at room temperature for 3 hours or until completion is observed by
TLC.

o Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®,
washing with additional diethyl ether.

 Purification: Wash the filtrate sequentially with saturated aqueous NH4Cl and brine. Dry the
organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo. Purify the crude
product by flash column chromatography.

Heck Reaction and Intramolecular Cyclization

The Heck reaction couples aryl halides with alkenes. While intermolecular Heck reactions with
Methyl 2-bromo-4-methoxybenzoate are plausible, a more documented application involves
the intramolecular Heck reaction of its derivatives for the synthesis of complex heterocyclic

systems.

Catalyst / Condition . Referenc
Substrate . Base Solvent Yield

Ligand s e(s)
Derivative
of Methyl
2-bromo-4-  N/A N/A N/A N/A N/A [1]
methoxybe
nzoate

(The reference indicates the successful use of an intramolecular Heck cyclization in a synthetic
pathway starting from a related 2-bromo-4-methoxybenzoic acid derivative, though specific
conditions and yield for this step are not detailed in the provided text.)
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Experimental Protocol: General Intermolecular Heck
Reaction

This generalized protocol is based on established methods for aryl bromides.[7]

e Reaction Setup: In a sealable reaction tube, combine Methyl 2-bromo-4-methoxybenzoate
(1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%), a
phosphine ligand (if required, e.g., PPhs), and a base (e.g., EtsN or K2COs, 2.0 equiv).

e Solvent Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene.
o Reaction: Seal the tube and heat to 80-120 °C until the reaction is complete.

o Work-up: Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.
Wash with water and brine.

 Purification: Dry the organic layer, concentrate under reduced pressure, and purify by
column chromatography.

Visualizations of Synthetic Workflows
Diagram 1: General Workflow for Palladium-Catalyzed
Cross-Coupling
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Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
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Diagram 2: Decision Logic for Cross-Coupling Reaction
Selection
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Caption: Decision flowchart for selecting the appropriate cross-coupling reaction.

Diagram 3: Synthetic Pathway Involving Methyl 2-
Bromo-4-methoxybenzoate
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Caption: Role of Methyl 2-Bromo-4-methoxybenzoate in divergent synthetic pathways.

Conclusion

Methyl 2-bromo-4-methoxybenzoate is a valuable and strategic building block for organic
synthesis. Its defined points of reactivity allow for predictable and efficient participation in a host
of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,
Sonogashira, and Heck-type transformations. This versatility enables the construction of
diverse and complex molecular scaffolds, making it a key intermediate for researchers in
medicinal chemistry and materials science. The protocols and data presented in this guide
serve as a foundational resource for leveraging this compound in the development of novel
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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